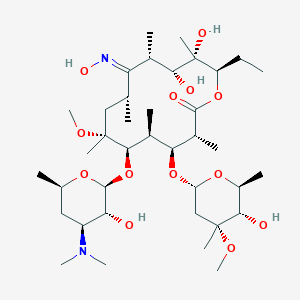

Clarithromycin 9-Oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Clarithromycin 9-Oxime, also known as 6-O-Methylerythromycin A (E)-9-oxime, is a derivative of erythromycin . It is an important intermediate in the synthesis of several bioactive macrolides . The molecular formula of this compound is C38 H70 N2 O13 and it has a molecular weight of 762.97 .

Synthesis Analysis

The synthesis of this compound involves the reaction of erythromycin-A with hydroxylamine/isopropyl alcohol in the presence of acetic acid . An improved process for the preparation of substantially pure Clarithromycin 9-(E)-oxime has been demonstrated, which does not involve a separate time-consuming purification by a crystallization operation to purge the undesired (Z)-oxime isomer .

Chemical Reactions Analysis

In the manufacturing process for Biaxin® (clarithromycin), erythromycin-A oxime, an intermediate, is obtained in high yield, when erythromycin-A is treated with hydroxylamine/isopropyl alcohol in the presence of acetic acid . The concentration of a new impurity was found to increase with prolonged reaction times and/or with raised reaction temperatures .

Applications De Recherche Scientifique

Antibacterial Activities

Clarithromycin 9-Oxime and its derivatives have been extensively studied for their antibacterial properties. Research by Liang et al. (2010) demonstrated that certain derivatives of this compound exhibited enhanced antibacterial activities against resistant strains of Staphylococcus aureus and Streptococcus pneumoniae, as compared to clarithromycin and azithromycin (Liang et al., 2010). Additionally, Lapa et al. (2017) reported antimicrobial activities of benzoxaboroles linked with clarithromycin at the 9 or 4″ position against Gram-positive infections (Lapa et al., 2017).

Synthesis and Structural Modifications

Studies on the synthesis of this compound derivatives have revealed various methods for improving its antibacterial and pharmacokinetic properties. Phan et al. (2002) discuss the transformation of the 9-ketone into a ring-expanded analog via Beckman rearrangement of the corresponding 9-oxime (Phan & Zhenkun, 2002). Duran et al. (2002) explored the synthesis of clarithromycin from erythromycin A oxime derivatives to improve its properties (Duran et al., 2002).

Role in Heart Transplantation

A study by Ogawa et al. (2008) highlighted the role of clarithromycin in heart transplantation. They found that clarithromycin improved acute rejection by affecting the expression of T-cells, macrophages, and matrix metalloproteinases (MMPs) (Ogawa et al., 2008).

Potential in Cancer Treatment

Van Nuffel et al. (2015) discussed the potential role of clarithromycin in treating various tumors. The study suggests that clarithromycin could be beneficial in treating multiple myeloma, lymphoma, chronic myeloid leukemia, and lung cancer due to its anti-inflammatory and anti-angiogenesis properties (Van Nuffel et al., 2015).

Other Applications

Additional studies have explored various aspects of this compound, such as its role in waste activated sludge anaerobic fermentation (Huang et al., 2019) and its impact on drug resistance in Helicobacter pylori (Hirata et al., 2010) (Huang et al., 2019); (Hirata et al., 2010).

Mécanisme D'action

Target of Action

Clarithromycin 9-Oxime, like its parent compound Clarithromycin, primarily targets the 50S ribosomal subunit of susceptible microorganisms . This subunit plays a crucial role in protein synthesis, making it an effective target for antibiotics.

Mode of Action

This compound inhibits bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit . This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process . Depending on the organism and drug concentration, this compound may be bacteriostatic (inhibits bacterial growth) or bactericidal (kills bacteria) .

Biochemical Pathways

This disruption can lead to the inhibition of bacterial growth or the death of the bacteria .

Pharmacokinetics

Clarithromycin, its parent compound, is known for its increased oral bioavailability, increased plasma concentrations, and longer elimination half-life compared to other macrolides . It also has extensive diffusion into various body tissues and fluids . Clarithromycin is primarily metabolized by cytochrome P450 (CYP) 3A isozymes and has an active metabolite, 14-hydroxyclarithromycin .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth or the death of the bacteria, depending on the organism and drug concentration . This is achieved through the disruption of protein synthesis, which is vital for bacterial survival and proliferation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of the new impurity was found to increase with prolonged reaction times and/or with raised reaction temperatures

Safety and Hazards

Orientations Futures

Clarithromycin 9-(E)-oxime is the key raw material for the synthesis of the 9a-lactam macrolide, which is an interesting scaffold for the synthesis of several bioactive macrolides . A scalable process for the preparation of substantially pure Clarithromycin 9-(E)-oxime has been demonstrated, enabling the large-scale manufacturing of potential APIs derived from this scaffold .

Analyse Biochimique

Cellular Effects

Its parent compound, Clarithromycin, has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that Clarithromycin, the parent compound, works by binding to the bacterial 50S ribosomal subunit, inhibiting protein synthesis . Whether Clarithromycin 9-Oxime exerts its effects through similar mechanisms is yet to be confirmed.

Metabolic Pathways

Clarithromycin is known to be extensively metabolized into at least eight metabolites via three metabolic pathways . Whether this compound is involved in similar metabolic pathways is yet to be confirmed.

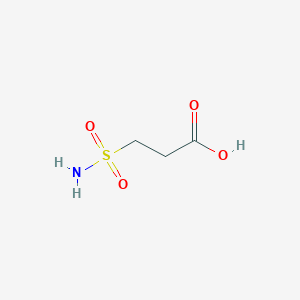

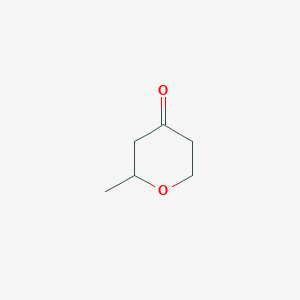

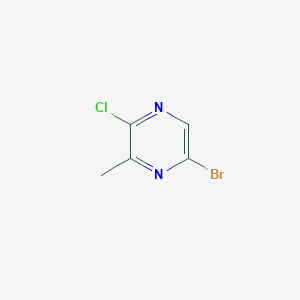

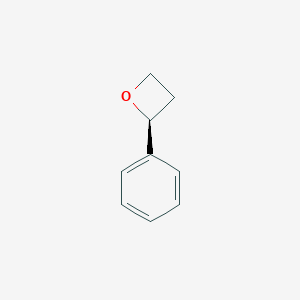

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Clarithromycin 9-Oxime involves the conversion of Clarithromycin to its oxime derivative through a reaction with hydroxylamine.", "Starting Materials": [ "Clarithromycin", "Hydroxylamine hydrochloride", "Sodium acetate", "Methanol", "Water" ], "Reaction": [ "Dissolve Clarithromycin in methanol", "Add hydroxylamine hydrochloride and sodium acetate to the solution", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the precipitated product", "Wash the product with water and dry it under vacuum", "The resulting product is Clarithromycin 9-Oxime" ] } | |

Numéro CAS |

103450-87-9 |

Formule moléculaire |

C38H70N2O13 |

Poids moléculaire |

763.0 g/mol |

Nom IUPAC |

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |

InChI |

InChI=1S/C38H70N2O13/c1-15-26-38(10,45)31(42)21(4)28(39-46)19(2)17-37(9,48-14)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28-/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 |

Clé InChI |

MWBJRTBANFUBOX-IXGVTZHESA-N |

SMILES isomérique |

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\O)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |

SMILES |

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |

SMILES canonique |

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B170218.png)

![3-[(2-Phenylethyl)amino]propanenitrile](/img/structure/B170220.png)

![5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B170244.png)